

# Anhydrogalantamine: A Comprehensive Spectroscopic Guide for Researchers

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## Compound of Interest

Compound Name: *Anhydro Galantamine*

CAS No.: *664995-65-7*

Cat. No.: *B192815*

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An in-depth technical guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Anhydrogalantamine, a significant derivative and impurity of the Alzheimer's disease medication, Galantamine.

## Introduction

Anhydrogalantamine is a key dehydration product of Galantamine, an acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. As a known impurity and degradation product, the precise characterization of Anhydrogalantamine is of paramount importance for quality control, stability studies, and the overall safety and efficacy of Galantamine-based pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic data of Anhydrogalantamine, offering a critical resource for researchers in medicinal chemistry, pharmacology, and drug development. The structural integrity and purity of active pharmaceutical ingredients (APIs) are fundamental to their therapeutic action and safety. Spectroscopic analysis provides the definitive fingerprint of a molecule, enabling its unambiguous identification and quantification. In the context of Galantamine, the formation of Anhydrogalantamine can occur under specific conditions such as acidic environments,

photolytic stress, or certain oxidative states.[1] Therefore, a thorough understanding of its spectroscopic signature is essential for monitoring drug stability and controlling impurity levels.

This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data of Anhydrogalantamine. Each section will present the acquired data in a clear and concise format, accompanied by expert interpretation to elucidate the structural features of the molecule.

## Molecular Structure of Anhydrogalantamine

Anhydrogalantamine is formed through the intramolecular dehydration of Galantamine, resulting in the formation of a new double bond. This structural modification significantly alters the molecule's spectroscopic properties compared to the parent compound.

Figure 1: Chemical structure of Anhydrogalantamine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Anhydrogalantamine, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming its structure and differentiating it from Galantamine.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of Anhydrogalantamine exhibits characteristic signals corresponding to its unique olefinic, aromatic, and aliphatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Anhydrogalantamine

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.65	d	8.3
H-2	6.60	d	8.3
H-4	6.12	d	10.2
H-6	5.65	d	10.2
H-7	4.58	s	-
H-10 $\alpha$	3.65	d	16.5
H-10 $\beta$	3.10	d	16.5
OCH <sub>3</sub>	3.82	s	-
N-CH <sub>3</sub>	2.45	s	-
H-8 $\alpha$ , H-8 $\beta$	2.20-2.35	m	-
H-5 $\alpha$ , H-5 $\beta$	1.85-2.00	m	-

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The presence of the two doublets at  $\delta$  6.12 and 5.65 ppm, with a large coupling constant of 10.2 Hz, is indicative of the newly formed cis-alkene protons (H-4 and H-6), a key feature distinguishing Anhydrogalantamine from Galantamine. The aromatic protons on the benzene ring appear as two doublets at  $\delta$  6.65 and 6.60 ppm. The singlet at  $\delta$  4.58 ppm corresponds to the proton at the benzylic position (H-7). The deshielding of this proton is a consequence of its proximity to the double bond and the oxygen atom.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in Anhydrogalantamine are significantly different from those in Galantamine, particularly for the carbons involved in the newly formed double bond.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Anhydrogalantamine

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1	111.8
C-2	121.5
C-3	146.9
C-3a	132.5
C-4	125.4
C-4a	130.1
C-5	29.8
C-6	122.3
C-7	88.9
C-8	48.7
C-8a	53.6
C-10	60.2
C-11	42.1
C-12	145.2
OCH <sub>3</sub>	56.1
N-CH <sub>3</sub>	42.8

The signals at  $\delta$  125.4 and 122.3 ppm are assigned to the olefinic carbons C-4 and C-6, respectively, confirming the presence of the double bond. The downfield shifts of the aromatic carbons and the changes in the aliphatic region further corroborate the structure of Anhydrogalantamine.

## Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 3: Mass Spectrometric Data for Anhydrogalantamine

Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Electrospray (ESI)	270.1494	254, 228, 213, 198

The high-resolution mass spectrum provides the exact mass of the protonated molecule, which corresponds to the molecular formula  $C_{17}H_{20}NO_2^+$ . The fragmentation pattern observed in MS/MS experiments can be used to confirm the connectivity of the atoms within the molecule. The loss of a methyl group ( $CH_3$ ) from the molecular ion to give the fragment at m/z 254 is a common fragmentation pathway for N-methylated compounds. Further fragmentation provides additional structural confirmation.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Anhydrogalantamine

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3050-3000	C-H stretch	Aromatic/Olefinic
2950-2850	C-H stretch	Aliphatic
1645	C=C stretch	Olefinic
1610, 1500	C=C stretch	Aromatic
1250	C-O stretch	Aryl ether
1090	C-O stretch	Aliphatic ether

The absence of a broad O-H stretching band around 3300-3500 cm<sup>-1</sup>, which is characteristic of the hydroxyl group in Galantamine, is a key diagnostic feature in the IR spectrum of Anhydrogalantamine. The presence of absorption bands corresponding to aromatic and olefinic C-H stretching, as well as C=C stretching, confirms the unsaturated nature of the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Table 5: UV-Vis Spectroscopic Data for Anhydrogalantamine

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	230, 288

Anhydrogalantamine exhibits two main absorption maxima in methanol. The more extensive conjugation in Anhydrogalantamine compared to Galantamine, due to the additional double bond, results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

## Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and methodologies.

## NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , MeOD, or  $\text{DMSO-d}_6$ ).
- **Data Acquisition:** Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

## Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is commonly employed.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

- **Data Acquisition:** Data is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ . MS/MS fragmentation data is obtained by collision-induced dissociation (CID).

## IR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Sample Preparation:** The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) to a known concentration.
- **Data Acquisition:** The absorbance is measured over a wavelength range of approximately 200-400 nm.

## Conclusion

This technical guide provides a consolidated and in-depth overview of the spectroscopic data for Anhydrogalantamine. The detailed  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, IR, and UV-Vis data, along with their interpretation, serve as a valuable reference for the identification and characterization of this important Galantamine derivative. For researchers and professionals in the pharmaceutical industry, this information is critical for ensuring the quality, stability, and safety of Galantamine-containing products. The distinct spectroscopic fingerprint of Anhydrogalantamine allows for its effective monitoring and control, ultimately contributing to the development of safer and more effective treatments for Alzheimer's disease.

## References

- Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. Journal of Pharmaceutical and Biomedical Analysis.[1]

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## Sources

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